molecular formula C18H23N5O2 B12631945 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide

1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide

Cat. No.: B12631945
M. Wt: 341.4 g/mol
InChI Key: XWNHLOGZONQOET-UHFFFAOYSA-N
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Description

1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of a quinazoline derivative with a piperidine carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide stands out due to its unique combination of morpholine and piperidine rings, which confer distinct biological activities. Its ability to inhibit specific enzymes makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(7-morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H23N5O2/c19-17(24)13-2-1-5-23(11-13)18-15-4-3-14(10-16(15)20-12-21-18)22-6-8-25-9-7-22/h3-4,10,12-13H,1-2,5-9,11H2,(H2,19,24)

InChI Key

XWNHLOGZONQOET-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4)C(=O)N

Origin of Product

United States

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